molecular formula C10H9BrN2O B13166121 1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B13166121
M. Wt: 253.09 g/mol
InChI Key: NYJGRVKRDXBNRD-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a chemical compound that belongs to the class of imidazolones This compound is characterized by the presence of a bromophenyl group attached to the imidazolone ring, which imparts unique chemical and physical properties

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized using a suitable reagent such as ammonium acetate to yield the desired imidazolone compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolone derivatives.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would produce a hydroxy derivative.

Scientific Research Applications

1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

3-(3-bromophenyl)-4-methyl-1H-imidazol-2-one

InChI

InChI=1S/C10H9BrN2O/c1-7-6-12-10(14)13(7)9-4-2-3-8(11)5-9/h2-6H,1H3,(H,12,14)

InChI Key

NYJGRVKRDXBNRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)N1C2=CC(=CC=C2)Br

Origin of Product

United States

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